4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL
Overview
Description
4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL is a complex organic compound that features a bromophenyl group, a tetrazole ring, and a dimethylphenol moiety
Preparation Methods
The synthesis of 4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL typically involves multiple steps, starting with the preparation of the bromophenyl and tetrazole intermediates. The bromophenyl group can be introduced through electrophilic halogenation of phenol with bromine . The tetrazole ring is often synthesized via cycloaddition reactions involving azides and nitriles. The final step involves coupling these intermediates under specific reaction conditions to form the target compound.
Chemical Reactions Analysis
4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the tetrazole ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-{[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-2,6-DIMETHYLPHENOL include:
4-bromophenol: Lacks the tetrazole and dimethylphenol groups, making it less versatile in terms of chemical reactivity.
2,6-dimethylphenol: Does not contain the bromophenyl and tetrazole groups, limiting its applications in coordination chemistry.
Tetrazole derivatives: While they share the tetrazole ring, they may lack the bromophenyl and dimethylphenol groups, affecting their overall properties and applications
This compound’s unique combination of functional groups makes it particularly valuable for a wide range of scientific and industrial applications.
Properties
IUPAC Name |
4-[[5-(4-bromophenyl)tetrazol-2-yl]methyl]-2,6-dimethylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O/c1-10-7-12(8-11(2)15(10)22)9-21-19-16(18-20-21)13-3-5-14(17)6-4-13/h3-8,22H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQLGRALAPUFBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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